![molecular formula C8H8ClF2NO B1371616 2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride CAS No. 1209894-23-4](/img/structure/B1371616.png)
2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride
Overview
Description
“2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 51337-08-7 . It has a molecular weight of 209.62 . The IUPAC name for this compound is 2-amino-1-(3,4-difluorophenyl)ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride” is 1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H . This code provides a unique representation of the molecule’s structure.It is stored at room temperature . The country of origin is UA .
Scientific Research Applications
Analytical Techniques and Substance Identification
- Identification and Synthesis Analysis: 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a related compound, was identified and synthesized, demonstrating the potential for psychoactive effects. The identification involved analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and mass spectrometry (Power et al., 2015).
Pharmaceutical Research and Drug Development
- Polymorphism in Pharmaceutical Compounds: A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, which is structurally similar, explored polymorphism in pharmaceutical compounds using spectroscopic and diffractometric techniques. This research contributes to understanding the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Chemical Synthesis and Process Optimization
- Enzymatic Process for Chiral Intermediates: A ketoreductase was used to transform a related compound, 2-chloro-1-(3,4-difluorophenyl)ethanone, into a chiral alcohol, which is vital for synthesizing Ticagrelor, a treatment for acute coronary syndromes. This study highlights the green and efficient process of biocatalysis in chemical synthesis (Guo et al., 2017).
Metabolic and Chemical Stability Studies
- Pyrolysis Product Identification: The study of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride's pyrolysis products, a structurally similar substance, provided insights into the stability of these compounds when exposed to heat and their potential formation of unknown substances (Texter et al., 2018).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-amino-1-(3,4-difluorophenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCMTGQEHATRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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